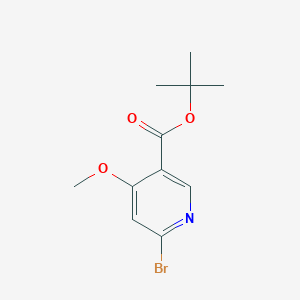

tert-Butyl 6-bromo-4-methoxynicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

tert-butyl 6-bromo-4-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-6-13-9(12)5-8(7)15-4/h5-6H,1-4H3 |

InChI Key |

XGFXEAIZJRFOIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1OC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

De Novo Synthesis of the Pyridine (B92270) Core Featuring Bromo and Methoxy (B1213986) Functionalities

The construction of the pyridine ring with the specific 4-methoxy and 6-bromo substitution pattern can be approached through various de novo synthetic strategies. These methods often involve the condensation of acyclic precursors. Alternatively, functionalization of a pre-existing pyridine or nicotinic acid core is a common and often more practical approach.

Strategies for Introducing the Methoxy Group at C4

The introduction of a methoxy group at the C4 position of a pyridine ring is a key synthetic challenge due to the electron-deficient nature of the pyridine nucleus. Direct electrophilic substitution is generally difficult. Therefore, indirect methods are typically employed, often involving the activation of the C4 position.

One common strategy involves the use of a pyridone intermediate. A 4-pyridone can be synthesized and subsequently O-alkylated to introduce the methoxy group. For instance, a suitably substituted 4-pyridone can be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the 4-methoxy-pyridine derivative.

Another powerful approach is nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a good leaving group at the C4 position. A 4-chloro or 4-bromopyridine (B75155) derivative can serve as an excellent precursor. The reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or an aprotic polar solvent like DMF or DMSO facilitates the displacement of the halide to install the methoxy group. The reactivity of the halopyridine towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the ring nitrogen and other substituents.

Modern synthetic methods also offer advanced strategies for C4 functionalization. These can include:

Transition-metal catalyzed cross-coupling reactions : While more common for C-C bond formation, variations can be adapted for C-O bond formation.

Activation via N-oxides : Pyridine N-oxides can alter the electronic properties of the ring, facilitating substitution at the C4 position.

Use of blocking groups : Temporary blocking of the more reactive C2 and C6 positions can direct functionalization to the C4 position. nih.govchemrxiv.org For example, a blocking group derived from maleic acid has been used to achieve selective C4-alkylation via a Minisci-type reaction, a principle that could be adapted for other functionalizations. nih.govchemrxiv.org

Dearomatization-rearomatization strategies : These methods involve the temporary dearomatization of the pyridine ring to facilitate the addition of a nucleophile at the C4 position, followed by a rearomatization step to restore the pyridine core. nih.gov

A summary of potential precursors and reagents for C4-methoxylation is presented in Table 1.

Table 1: Selected Strategies for C4-Methoxylation of Pyridine Derivatives

| Precursor Type | Reagent(s) | General Method |

|---|---|---|

| 4-Halopyridine (e.g., 4-chloro, 4-bromo) | Sodium methoxide (NaOMe) | Nucleophilic Aromatic Substitution (SNAr) |

| 4-Pyridone | Methylating agent (e.g., CH3I, (CH3)2SO4), Base | O-Alkylation |

| Pyridine N-oxide | Activating agent, Methanol source | Activation followed by Nucleophilic Attack |

| Pyridine | Blocking group, Methoxylating agent | Regioselective Functionalization |

Methodologies for Bromination at C6 of the Nicotinate (B505614) Ring

The regioselective introduction of a bromine atom at the C6 position of a 4-methoxynicotinate ring requires careful consideration of the directing effects of the existing substituents. The methoxy group at C4 and the carboxylate group at C3 will influence the reactivity of the pyridine ring.

Electrophilic bromination on a pre-formed 4-methoxypyridine (B45360) system can be challenging due to the deactivating effect of the ring nitrogen and the carboxylate group. However, the activating, ortho-, para-directing methoxy group at C4 would direct an incoming electrophile to the C5 and C3 positions. To achieve C6 bromination, one might need to employ harsh conditions or utilize a precursor where the electronic properties are more favorable.

A more viable strategy often involves the synthesis of the pyridine ring from a precursor that already contains the bromine atom . For instance, a synthetic route could start from a brominated acyclic building block which is then used in a cyclization reaction to form the 6-bromopyridine core. One such approach is the synthesis of 6-bromo-4-iodoquinoline, where 4-bromoaniline (B143363) is used as a starting material, which undergoes condensation and cyclization to form the bromo-substituted heterocyclic ring. atlantis-press.com This principle can be applied to pyridine synthesis.

Another effective method is the Sandmeyer reaction or related diazotization-halogenation sequences. Starting from a 6-aminonicotinate derivative, diazotization with nitrous acid followed by treatment with a copper(I) bromide (CuBr) solution can selectively introduce the bromine atom at the C6 position.

Halogen exchange reactions provide another route. A 6-chloronicotinate derivative, which might be more accessible synthetically, could potentially undergo halogen exchange with a bromide source, although this can be an equilibrium-driven process.

For aromatic carboxylic acids, a transition-metal-free decarboxylative bromination has been reported, which could be a potential, though less direct, route if starting from a dicarboxylic acid precursor. rsc.org

Esterification Protocols for tert-Butyl Carboxylates

The formation of the tert-butyl ester is a critical step in the synthesis of the target molecule. The bulky nature of the tert-butyl group presents steric hindrance, and the high reactivity of tert-butanol (B103910), particularly its propensity to dehydrate to isobutylene (B52900) under acidic conditions, makes direct esterification challenging. nih.gov

Direct Esterification Techniques

Direct esterification of a carboxylic acid with tert-butanol is often inefficient under standard Fischer esterification conditions due to the rapid acid-catalyzed dehydration of the tertiary alcohol. nih.gov To overcome this, specific methods and catalysts have been developed.

One successful approach involves the use of heterogeneous solid acid catalysts . Catalysts like MoO3/SiO2 have been used for the esterification of nicotinic acid with methanol, suggesting that similar solid acids could be effective for tert-butylation while minimizing side reactions. orientjchem.org Cation exchange resins in a non-aqueous system have also been patented for the direct esterification of tertiary alcohols. nih.gov

The use of activating agents is another common strategy. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid towards nucleophilic attack by the sterically hindered tert-butanol. Another reported method involves the in-situ formation of benzotriazole (B28993) esters, which then efficiently react with tert-butyl alcohol.

A summary of direct esterification methods is provided in Table 2.

Table 2: Direct Esterification Methods for tert-Butyl Esters

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Solid Acid Catalysis | e.g., MoO3/SiO2, Cation exchange resins | Minimizes dehydration of t-BuOH, reusable catalyst. nih.govorientjchem.org |

| Carbodiimide Coupling | DCC or EDC, DMAP | Mild conditions, activates the carboxylic acid. |

| Activating Agents | e.g., Diethyl chlorophosphate | Can facilitate esterification with alcohols. |

| In-situ Benzotriazole Ester Formation | HOBt, EDC, DMAP | Forms a reactive intermediate for esterification with t-BuOH. |

Transesterification Routes Involving tert-Butyl Esters

Transesterification is an alternative and often effective method for preparing tert-butyl esters, especially when the corresponding methyl or ethyl ester is readily available. This equilibrium reaction involves treating an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. masterorganicchemistry.com

The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium towards the formation of the desired tert-butyl ester, a large excess of tert-butanol is typically used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification often employs alkoxides like sodium tert-butoxide or potassium tert-butoxide. The mechanism involves the nucleophilic attack of the tert-butoxide ion on the carbonyl carbon of the starting ester. masterorganicchemistry.com

Acid-catalyzed transesterification uses acids like sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by tert-butanol. masterorganicchemistry.com

Enzymatic catalysis offers a milder alternative. Lipases, such as Novozym 435, have been used for transesterification reactions. Interestingly, tert-butanol has been used as a co-solvent in lipase-catalyzed transesterification to mitigate the negative effects of excess methanol, demonstrating its compatibility with enzymatic systems. nih.gov

A patent describes a process for preparing menthyl nicotinate via transesterification of a C1-C4 alkyl ester of nicotinic acid, highlighting the industrial applicability of this method for nicotinate esters. google.com Although tert-butanol was not the target alcohol in this case, the principle remains the same.

Multi-Step Synthetic Pathways and Reaction Optimization

A plausible multi-step synthetic pathway for tert-Butyl 6-bromo-4-methoxynicotinate would strategically combine the reactions discussed above. The order of the bromination, methoxylation, and esterification steps can be varied to achieve the most efficient synthesis.

One possible retrosynthetic approach is shown below:

Retrosynthetic Analysis:

The target molecule can be disconnected at the ester linkage, suggesting a final esterification step between 6-bromo-4-methoxynicotinic acid and a source of the tert-butyl group. The 6-bromo-4-methoxynicotinic acid can be further disconnected, envisioning a bromination of a 4-methoxynicotinic acid precursor. This precursor, in turn, could be derived from a simpler pyridine derivative or built through a de novo synthesis.

A Potential Forward Synthetic Pathway:

Synthesis of a 4-methoxynicotinic acid derivative : This could start from a commercially available substituted pyridine or be constructed via a multi-component reaction. For example, a Hantzsch-type pyridine synthesis or other cyclocondensation reactions could be employed using appropriately functionalized starting materials.

Bromination at C6 : The synthesized 4-methoxynicotinic acid could be brominated. Given the directing effects, a diazotization route starting from a 6-amino-4-methoxynicotinic acid might be the most regioselective method.

tert-Butyl Esterification : The resulting 6-bromo-4-methoxynicotinic acid would then be esterified using one of the specialized methods for tert-butyl esters, such as activation with EDC/DMAP followed by reaction with tert-butanol.

Reaction Optimization:

Catalyst Screening : For steps involving catalysis (e.g., cross-coupling, esterification), screening different catalysts and ligands is essential to find the most active and selective system.

Solvent Effects : The choice of solvent can significantly impact reaction rates and selectivity. For instance, in C4-functionalization reactions, different solvents can favor different regioisomers. researchgate.net

Temperature and Reaction Time : These parameters must be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. researchgate.net

Reagent Stoichiometry : Adjusting the molar ratios of reactants can shift equilibria and improve yields, particularly in equilibrium-driven reactions like transesterification.

Techniques like Response Surface Methodology (RSM) can be employed to systematically investigate the effects of multiple variables (e.g., temperature, concentration, time) on the reaction yield, allowing for the determination of the optimal conditions.

Sequential Halogenation and Alkoxylation Strategies

A key aspect of the synthesis is the sequential introduction of the bromine atom at the 6-position and the methoxy group at the 4-position. The order of these steps is crucial for achieving high yields and regioselectivity.

One viable pathway initiates with a 4-chloronicotinate precursor. The synthesis can be envisioned as follows:

Bromination: The starting material, such as methyl 4-chloronicotinate, can be subjected to bromination. This step must be carefully controlled to ensure selective bromination at the 6-position of the pyridine ring.

Methoxylation: Following bromination, the chloro group at the 4-position is replaced by a methoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide.

Esterification: The final step involves the conversion of the methyl ester to the desired tert-butyl ester. This can be accomplished through transesterification under basic or acidic conditions, or by hydrolysis of the methyl ester to the carboxylic acid followed by esterification with tert-butanol.

An alternative approach could start from a 4-hydroxynicotinic acid derivative. This would involve:

Bromination: Introduction of the bromine atom at the 6-position.

O-methylation: Conversion of the 4-hydroxyl group to a methoxy group.

Esterification: Formation of the tert-butyl ester.

Catalyst Selection and Reaction Condition Refinement

While the nucleophilic aromatic substitution of an activated aryl halide with sodium methoxide can sometimes proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate, yield, and selectivity, especially for less reactive substrates.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination and its etherification variants, have emerged as powerful tools for the formation of C-O bonds. nih.govwikipedia.org In the context of synthesizing this compound from a 4-chloro precursor, a palladium catalyst could be employed for the methoxylation step.

The catalytic cycle for a palladium-catalyzed methoxylation typically involves:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (the 4-chloro-6-bromonicotinate derivative).

Ligand Exchange: The methoxide anion coordinates to the palladium center.

Reductive Elimination: The desired aryl ether is formed, and the palladium(0) catalyst is regenerated.

The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often used to promote the reductive elimination step and stabilize the palladium catalyst.

Refinement of reaction conditions is essential to optimize the synthesis. Key parameters include:

Temperature: Needs to be high enough to drive the reaction to completion but low enough to prevent side reactions and decomposition.

Base: A strong, non-nucleophilic base is often required to deprotonate the alcohol and generate the active nucleophile.

Catalyst Loading: The amount of catalyst used is typically low (e.g., 1-5 mol%) to minimize cost and contamination of the final product.

A typical set of conditions for a palladium-catalyzed methoxylation is presented in the table below:

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)2 / Ligand | A common and effective palladium source. |

| Ligand | Buchwald-type phosphine | Bulky, electron-rich ligands promote the reaction. |

| Base | NaOtBu, K2CO3 | Strong, non-nucleophilic base to generate the nucleophile. |

| Solvent | Toluene, Dioxane, DMF | Aprotic solvent to facilitate the reaction. |

| Temperature | 80-120 °C | To overcome the activation energy of the reaction. |

By carefully selecting the synthetic strategy, optimizing the solvent system, and fine-tuning the catalytic conditions, it is possible to achieve an efficient and high-yielding synthesis of this compound.

Chemical Transformations and Reactivity

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the pyridine (B92270) ring at the 6-position is the principal site of reactivity in tert-Butyl 6-bromo-4-methoxynicotinate. This aryl bromide functionality serves as a versatile handle for introducing a wide array of substituents through various chemical reactions. The electron-deficient nature of the pyridine ring, further influenced by the ester group, activates the C-Br bond towards several classes of transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like this compound. In an SNAr reaction, a nucleophile displaces the bromide leaving group on the aromatic ring. wikipedia.org The pyridine ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack compared to a benzene (B151609) ring. This reactivity is enhanced by the presence of electron-withdrawing groups, such as the nicotinate (B505614) ester, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgyoutube.com

The general mechanism involves two main steps: the addition of the nucleophile to the carbon atom bearing the bromine, followed by the elimination of the bromide ion to restore aromaticity. wikipedia.org For pyridyl halides, the rate-determining step is typically the initial nucleophilic attack. youtube.comnih.gov Consequently, the reactivity order of the halogens in SNAr reactions is often F > Cl ≈ Br > I, which is contrary to the trend observed in SN2 reactions. nih.govyoutube.com This is because more electronegative halogens polarize the carbon-halogen bond more effectively, making the carbon more electrophilic and susceptible to attack. youtube.com

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups at the 6-position of the pyridine ring.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | R₂NH (e.g., Piperidine) | tert-Butyl 4-methoxy-6-(dialkylamino)nicotinate |

| Alkoxide | NaOR (e.g., Sodium methoxide) | tert-Butyl 4,6-dimethoxynicotinate |

| Thiolate | NaSR (e.g., Sodium thiophenoxide) | tert-Butyl 4-methoxy-6-(phenylthio)nicotinate |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org It is one of the most widely used methods for constructing biaryl structures. The reaction typically employs a palladium(0) catalyst, a base, and a suitable solvent. youtube.com

The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound to form a palladium(II) complex. libretexts.org

Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the organoboron species. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This reaction allows for the coupling of the pyridyl core with a wide range of aryl, heteroaryl, vinyl, and alkyl groups. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. lookchem.com

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Boronic Acid/Ester | Phenylboronic acid, Pyrazoleboronic acid pinacol (B44631) ester | Source of the new organic group |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation youtube.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent wikipedia.org |

| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |

The Catellani reaction is a powerful multicomponent reaction that utilizes a palladium/norbornene cooperative catalytic system to achieve functionalization at both the ortho-C-H position and the ipso-position of an aryl halide. wikipedia.orgillinois.edu Starting with an aryl bromide like this compound, this reaction allows for the sequential introduction of two different groups in a single operation. snnu.edu.cn

The intricate mechanism begins with the oxidative addition of Pd(0) to the C-Br bond, followed by the insertion of norbornene. wikipedia.org This complex then facilitates the activation and functionalization of the ortho-C-H bond (at the 5-position of the pyridine ring) with an alkyl or aryl halide. Finally, the ipso-carbon (the C-Br position) undergoes a terminating cross-coupling reaction, and the norbornene mediator is released, completing the catalytic cycle. illinois.eduresearchgate.net This strategy enables the rapid construction of highly substituted aromatic and heteroaromatic scaffolds. researchgate.net

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can effectively activate the C-Br bond in aryl bromides for the formation of C-C and C-heteroatom bonds. acs.orgnih.gov

One significant application is in reductive cross-coupling reactions, where two different electrophiles, such as an aryl bromide and an alkyl bromide, are coupled in the presence of a stoichiometric reductant like manganese or zinc metal, or through photoredox catalysis using an amine as the terminal reductant. acs.orgwisc.edu This approach avoids the need to pre-form organometallic reagents. acs.org

Nickel catalysts are also proficient in coupling aryl bromides with a variety of partners, including aryl methyl sulfides and arylamines, expanding the toolkit for creating complex molecular architectures. acs.orgrsc.org The reaction mechanism often involves a Ni(0)/Ni(II) catalytic cycle, though other pathways, including those involving Ni(I) and Ni(III) intermediates, are also known. nih.govrsc.org

Table 3: Examples of Nickel-Catalyzed Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Reductive Cross-Coupling | Alkyl Bromide (e.g., 1-bromobutane) | NiCl₂(dme) / Pyridine Ligand / Mn | Alkylated Arene wisc.edu |

| C-S Coupling | Aryl Methyl Sulfide | Ni(COD)₂ / BINAP / Mg | Biaryl acs.org |

| C-N Coupling | Arylamine | Nickel/Bipyridine Ligand (Electrochemical) | Diaryl-amine rsc.org |

Reductive Processes at the Bromine Center

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is valuable when the bromine atom has served its purpose as a directing group or as a handle for other functionalizations and is no longer needed in the final target molecule. organic-chemistry.orgresearchwithrutgers.com

Several methods exist for the reductive dehalogenation of aryl bromides:

Catalytic Hydrogenation : This is a classic method involving a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen, such as H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.orgresearchwithrutgers.com This method is often highly selective, leaving other functional groups intact. organic-chemistry.org

Photoredox Catalysis : Modern methods utilize visible-light photoredox catalysis to generate radicals that lead to debromination under very mild conditions. acs.orgacs.org These reactions often use a photosensitizer, a sacrificial electron donor (like an amine), and a hydrogen atom source. acs.org

Hydride Reagents : While less common for selective reductions due to potential side reactions, strong hydride reagents or dissolving metal reductions can also cleave the C-Br bond. Milder, more specialized hydride sources are sometimes used in micellar nanoreactors to achieve this transformation in water. nih.gov

The product of this reaction would be tert-Butyl 4-methoxynicotinate. nih.gov

Reactivity of the Carboxylic Acid Ester Functionality

The tert-butyl ester group is a significant feature of the molecule, influencing its stability and reactivity, particularly in hydrolysis and derivatization reactions.

Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

The hydrolysis of the tert-butyl ester of 6-bromo-4-methoxynicotinic acid can be achieved under both acidic and basic conditions, though the mechanisms differ significantly.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of tert-butyl esters, including this compound, typically proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukucoz.com This pathway is favored due to the stability of the tertiary carbocation that is formed upon cleavage.

The mechanism involves the following steps:

Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. acsgcipr.org

However, instead of a nucleophilic attack at the carbonyl, the molecule undergoes cleavage of the bond between the oxygen and the tert-butyl group. chemistrysteps.com

This results in the formation of a stable tert-butyl cation and the corresponding carboxylic acid, 6-bromo-4-methoxynicotinic acid. acsgcipr.orgresearchgate.net The tert-butyl cation is then typically neutralized by reacting with a nucleophile or by eliminating a proton to form isobutylene (B52900). acsgcipr.org

This mechanism is distinct from the AAC2 mechanism common for less sterically hindered esters like methyl or ethyl esters, which involves nucleophilic attack of water on the protonated carbonyl group. bham.ac.uk A variety of acids can be employed for this transformation, including trifluoroacetic acid, p-toluenesulfonic acid, and mineral acids like HCl and H2SO4. acsgcipr.org

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis of this compound is generally less common for preparative purposes due to the steric hindrance of the tert-butyl group, which can slow down the reaction. However, when it does occur, it follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, which is typical for most esters.

The mechanism proceeds as follows:

A hydroxide (B78521) ion (or other base) acts as a nucleophile and attacks the electrophilic carbonyl carbon.

This leads to the formation of a tetrahedral intermediate.

The intermediate then collapses, expelling the tert-butoxide anion as the leaving group to form the carboxylic acid.

In the basic medium, the carboxylic acid is quickly deprotonated to form the carboxylate salt, driving the reaction to completion and making it essentially irreversible. chemistrysteps.com

It is important to note that under certain conditions, particularly with strong bases, an elimination (E2) pathway to form isobutylene can compete with the saponification reaction. Recent studies have shown that powdered potassium hydroxide in THF can be a safe and effective alternative for the cleavage of tert-butyl benzoates at room temperature. organic-chemistry.org

Aminolysis and Other Derivatizations

The tert-butyl ester of 6-bromo-4-methoxynicotinate can be converted into other functional groups, such as amides, through various derivatization reactions.

Aminolysis:

Direct aminolysis of tert-butyl esters is generally challenging due to the low reactivity of the ester and the steric hindrance of the tert-butyl group. However, the transformation to amides can be achieved indirectly. One common method involves the in-situ generation of an acid chloride from the tert-butyl ester. For instance, treatment with reagents like α,α-dichlorodiphenylmethane and a catalytic amount of SnCl2 can generate the acid chloride, which then readily reacts with a variety of amines to form the corresponding amides in high yields under mild conditions. organic-chemistry.org Another approach involves using thionyl chloride (SOCl₂) at room temperature to convert the tert-butyl ester to the acid chloride, which can then be reacted with an amine. organic-chemistry.org

Other Derivatizations:

The tert-butyl nicotinate moiety can also be used as a directing group in certain catalytic reactions. For example, a tert-butyl nicotinate directing group can facilitate the Zn(OAc)₂-catalyzed nonsolvolytic alcoholysis of amides under neutral conditions. acs.orgresearchgate.net This biomimetic activation strategy involves the chelation of the zinc catalyst to the pyridine nitrogen and the amide's carbonyl oxygen. researchgate.net While this specific application involves a different starting amide, it highlights the potential of the nicotinate ester structure in directing chemical transformations.

Reactivity of the Pyridine Ring System

The electronic nature of the pyridine ring, influenced by the bromo and methoxy (B1213986) substituents, dictates its reactivity towards electrophilic and nucleophilic reagents, as well as in modern C-H activation and functionalization strategies.

Electrophilic and Nucleophilic Substitution Patterns

The pyridine ring is inherently electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution than benzene. masterorganicchemistry.com The presence of a deactivating bromo group and an activating methoxy group, along with the directing effect of the nitrogen atom, creates a complex reactivity pattern.

Electrophilic Aromatic Substitution:

Electrophilic attack on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. When it does occur, it typically happens at the 3- and 5-positions relative to the nitrogen. In the case of this compound, the existing substituents will further direct any potential electrophilic attack. The methoxy group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. The ester group is deactivating and a meta-director. Given the positions of these groups, predicting the outcome of an electrophilic substitution reaction is complex and would likely result in a mixture of products or require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. vaia.com In this compound, the bromine atom is at the 6-position, which is an activated position for nucleophilic attack. Therefore, the bromo group can potentially be displaced by various nucleophiles.

A study on the nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI) has shown that amination can occur at the C2- or C4-position without the need for an electron-withdrawing group. ntu.edu.sg While this study did not specifically use 6-bromo-4-methoxypyridine derivatives, it suggests that the bromo group in this compound could be a viable site for nucleophilic substitution by amines and other nucleophiles. The methoxy group at the 4-position would further activate the 6-position towards nucleophilic attack.

C-H Activation and Borylation Strategies

Modern synthetic methods, such as transition-metal-catalyzed C-H activation and borylation, offer powerful tools for the functionalization of heteroaromatic compounds. nih.gov These strategies can provide access to a wide range of derivatives by converting C-H bonds into more versatile functional groups, such as boronic esters.

For pyridines, iridium-catalyzed C-H borylation is a valuable method, though it can be challenged by catalyst inhibition due to the coordination of the pyridine nitrogen. rsc.org The regioselectivity of the borylation is influenced by both steric and electronic factors. youtube.com In the case of this compound, the remaining C-H bonds are at the 2- and 5-positions. The steric bulk of the adjacent ester and bromo groups might influence the accessibility of these sites to the catalyst.

Recent advancements have focused on developing catalysts with improved functional group tolerance. ed.ac.uk For instance, iron-catalyzed C(sp²)-H borylation has been developed for various arenes and heterocycles. ed.ac.uk The regioselectivity in such reactions on substituted pyridines would be highly dependent on the specific catalyst system and reaction conditions employed. The electronic effects of the bromo and methoxy groups would also play a crucial role in directing the C-H activation.

BF₃-Mediated Direct Functionalizations of Pyridines

Boron trifluoride (BF₃) can act as a Lewis acid to activate the pyridine ring towards nucleophilic attack. BF₃-mediated direct functionalization allows for the regioselective addition of organometallic reagents, such as Grignard or organozinc reagents, to the pyridine ring. acs.orgnih.gov This method provides a transition-metal-free approach to form new carbon-carbon bonds. thieme-connect.com

The reaction typically proceeds via the formation of a pyridine-BF₃ complex, which enhances the electrophilicity of the pyridine ring. The nucleophile then adds to the activated ring, usually at the 4-position for 3-substituted pyridines. acs.org Subsequent oxidative aromatization, often with a reagent like chloranil, restores the aromaticity of the pyridine ring. thieme-connect.com

For a substrate like this compound, the application of BF₃-mediated functionalization would likely lead to the addition of a nucleophile at the 2-position, given the substitution pattern. A study on the BF₃-mediated reaction of 6-methoxynicotinate with a Grignard reagent, followed by an acidic workup, resulted in the formation of a tetrahydropyridine (B1245486) derivative. thieme-connect.com This indicates that the pyridine ring of similar structures is susceptible to this type of transformation. The presence of the bromo group at the 6-position might influence the regioselectivity and reactivity in these BF₃-mediated reactions.

Influence of Substituent Effects on Reactivity

The reactivity of the pyridine core in this compound is a delicate balance of electronic and steric factors imparted by its substituents: the 4-methoxy group, the 6-bromo atom, and the 3-tert-butoxycarbonyl group.

The pyridine nitrogen atom itself is strongly electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, especially at the C2 and C4 positions. nih.gov This inherent electronic deficiency is further modulated by the attached functional groups.

The 4-methoxy group is a powerful electron-donating group through a resonance effect (+M). Its lone pair of electrons can delocalize into the pyridine ring, increasing the electron density, particularly at the ortho (C3 and C5) and para (C6) positions relative to itself. This donation would typically make the ring more susceptible to electrophilic attack and could potentially counteract the deactivating effect of the pyridine nitrogen to some extent.

Conversely, the 6-bromo substituent exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly reduces the electron density of the entire pyridine ring, leading to a general deactivation towards electrophilic substitution. While halogens can also donate electron density through resonance, this effect is much weaker for bromine compared to its inductive pull.

The combination of these opposing electronic influences creates a nuanced reactivity landscape. The electron-donating 4-methoxy group and the electron-withdrawing 6-bromo group vie for electronic control of the pyridine ring. Furthermore, the bulky tert-butyl ester at the C3 position introduces significant steric hindrance, which can impede the approach of reagents to the neighboring C2 and C4 positions.

A notable example of the deactivating influence of the bromine substituent is observed in reactions involving nucleophilic additions. In a study on the dearomative addition of Grignard reagents to 4-methoxypyridinium ions, the researchers found that 2-bromo-4-methoxypyridine (B110594) failed to undergo the reaction. rsc.orgnih.gov This lack of reactivity, despite the presence of the activating 4-methoxy group, highlights the powerful deactivating effect of the adjacent bromo substituent, which can be extrapolated to the 6-bromo position in the nicotinate system. This deactivation likely arises from the strong inductive withdrawal of electrons by the bromine, which destabilizes the transition states required for such reactions.

The following table summarizes the expected influence of each substituent on the reactivity of the pyridine ring in this compound.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| 4-Methoxy | 4 | +M (Resonance Donation), -I (Inductive Withdrawal) | Overall activating, directs electrophiles to C3 and C5. |

| 6-Bromo | 6 | -I (Inductive Withdrawal), +M (Weak Resonance Donation) | Strongly deactivating for electrophilic and some nucleophilic reactions. |

| 3-tert-Butoxycarbonyl | 3 | -I (Inductive Withdrawal), -M (Resonance Withdrawal) | Deactivating, directs electrophiles to C5. |

| Pyridine Nitrogen | 1 | -I (Inductive Withdrawal), -M (Resonance Withdrawal) | Strongly deactivating for electrophiles, activating for nucleophiles at C2, C4, C6. |

This complex interplay of electronic and steric effects makes this compound a challenging yet valuable substrate, where careful consideration of the directing and activating/deactivating properties of its substituents is paramount for successful synthetic design.

Advanced Synthetic Applications As a Building Block

Construction of Complex Heterocyclic Architectures

The inherent reactivity of the substituted pyridine (B92270) core of tert-Butyl 6-bromo-4-methoxynicotinate makes it an ideal starting material for the synthesis of more intricate heterocyclic structures. The bromine atom at the 6-position serves as a versatile handle for various cross-coupling reactions, while the electron-donating methoxy (B1213986) group at the 4-position and the ester at the 3-position modulate the reactivity of the pyridine ring, enabling selective transformations.

Pyridine Ring Expansion and Annulation Reactions

While direct examples of pyridine ring expansion utilizing This compound are not extensively documented in readily available literature, the principles of annulation reactions can be applied to this scaffold. Annulation, the formation of a new ring fused to an existing one, is a powerful strategy for building molecular complexity. For instance, the Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.govnih.govnih.gov In principle, the pyridine nucleus of our title compound could be functionalized to incorporate a Michael acceptor or a nucleophilic species capable of initiating such a cascade.

A hypothetical annulation strategy could involve the initial conversion of the bromo-substituent via a transition-metal-catalyzed cross-coupling reaction to introduce a side chain containing a ketone or an enone. Subsequent intramolecular cyclization, potentially acid- or base-catalyzed, could then lead to the formation of a new carbocyclic or heterocyclic ring fused to the pyridine core. The electronic nature of the 4-methoxy group would likely influence the regioselectivity of such cyclizations.

Synthesis of Fused Heterocycles Incorporating the Nicotinate (B505614) Moiety

A significant application of pyridopyrimidine building blocks is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. ed.ac.uk This scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. ed.ac.uk The general strategy for constructing the pyrido[2,3-d]pyrimidine (B1209978) core often involves the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine.

Starting from a 6-aminonicotinate derivative, which can be accessed from This compound via a Buchwald-Hartwig amination or a similar C-N bond-forming reaction, cyclization with various reagents can afford the desired fused system. For example, reaction with urea (B33335) or guanidine (B92328) derivatives can lead to the formation of pyrido[2,3-d]pyrimidin-4-ones or 2,4-diaminopyrido[2,3-d]pyrimidines, respectively. The 4-methoxy group on the initial pyridine ring would be retained in the final fused product, offering a point for further functionalization or influencing the physicochemical properties of the molecule.

A representative, though not directly involving the title compound, synthetic pathway to a pyrido[2,3-d]pyrimidine is shown below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Aminonicotinic acid, Urea | Heat | 2,4-Dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine |

| 2 | 2,4-Dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine | POCl₃ | 2,4-Dichloropyrido[2,3-d]pyrimidine |

| 3 | 2,4-Dichloropyrido[2,3-d]pyrimidine, Amine | Base, Solvent | Substituted Pyrido[2,3-d]pyrimidine |

This table illustrates a common sequence where a substituted pyridine is the foundational element for building the more complex pyrido[2,3-d]pyrimidine system. The versatility of This compound lies in its potential to be readily converted into the necessary 2-amino or other suitably functionalized nicotinates for such synthetic endeavors.

Preparation of Diversified Compound Libraries

The demand for new drug candidates has spurred the development of technologies for the rapid synthesis of large numbers of related compounds, known as compound libraries. The structural features of This compound make it an excellent scaffold for the generation of such libraries.

Parallel Synthesis and High-Throughput Derivatization

Parallel synthesis allows for the simultaneous preparation of a multitude of compounds in a spatially separated manner, significantly accelerating the drug discovery process. The bromo-substituent of This compound is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. By employing a diverse set of coupling partners in a parallel synthesizer, a large library of derivatives can be efficiently generated.

For example, a library of 6-aryl or 6-heteroaryl nicotinates can be synthesized by reacting This compound with a collection of boronic acids or esters under Suzuki coupling conditions. Similarly, a library of 6-amino-substituted nicotinates can be prepared using a variety of primary and secondary amines in a Buchwald-Hartwig amination array. The tert-butyl ester can then be hydrolyzed under acidic conditions to provide the corresponding carboxylic acids, which can be further diversified through amide bond formation with another library of amines. This multi-dimensional approach allows for the exponential expansion of the chemical space accessible from this single building block.

Incorporation into Macrocyclic Systems

Macrocycles, cyclic molecules with rings containing 12 or more atoms, represent an important class of therapeutic agents, often capable of addressing challenging biological targets. The synthesis of macrocycles is a non-trivial task, and the development of modular building blocks is crucial for accessing diverse macrocyclic architectures.

This compound can be envisioned as a key component in the synthesis of macrocycles containing a pyridine moiety. The bromo- and ester functionalities provide two orthogonal points for connection. For instance, the bromine atom can be transformed into a variety of functional groups, such as an alkyne via a Sonogashira coupling. The tert-butyl ester can be hydrolyzed to the carboxylic acid. These two functionalities can then participate in an intramolecular cyclization reaction, such as a macrolactonization or a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to form the macrocyclic ring.

A hypothetical strategy for incorporating the nicotinate scaffold into a macrocycle is outlined below:

| Step | Starting Material | Reaction | Intermediate |

| 1 | This compound | Sonogashira coupling with a terminal alkyne containing a protected alcohol | 6-Alkynylnicotinate derivative |

| 2 | 6-Alkynylnicotinate derivative | Deprotection of the alcohol | Hydroxy-alkynylnicotinate |

| 3 | Hydroxy-alkynylnicotinate | Hydrolysis of the tert-butyl ester | Hydroxy-alkynylnicotinic acid |

| 4 | Hydroxy-alkynylnicotinic acid | Macrolactonization | Pyridine-containing macrolactone |

This modular approach, utilizing the distinct reactivity of the different functional groups on the starting material, highlights the potential of This compound in the construction of complex macrocyclic systems.

Role in Target-Oriented Synthesis and Medicinal Chemistry Scaffolds

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to mimic ATP, the natural substrate for kinases, and bind to the ATP-binding site of the enzyme. The pyrido[2,3-d]pyrimidine core is a bioisostere of the adenine (B156593) base of ATP and can form key hydrogen bonding interactions with the hinge region of the kinase active site.

This compound serves as a valuable precursor for the synthesis of libraries of pyrido[2,3-d]pyrimidine-based kinase inhibitors. By systematically varying the substituents at different positions of the fused ring system, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds. The 4-methoxy group, for instance, can occupy a specific pocket in the ATP-binding site or be replaced with other functionalities to optimize interactions with the target protein. The ability to rapidly generate a diverse set of analogues from a common building block like This compound is a cornerstone of modern, target-oriented drug discovery.

Precursor to Biaryl Derivatives

There is no available research detailing the use of "this compound" as a precursor for biaryl derivatives through methods like Suzuki, Stille, or other cross-coupling reactions.

Integration into Polycyclic Frameworks

No published studies demonstrate the integration of "this compound" into polycyclic frameworks via intramolecular cyclization or other synthetic strategies.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations

The primary transformations involving tert-Butyl 6-bromo-4-methoxynicotinate and its analogs, such as methyl or ethyl 6-bromonicotinate, are palladium-catalyzed cross-coupling reactions. leapchem.com These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, leverage the reactivity of the carbon-bromine bond to form new carbon-carbon or carbon-heteroatom bonds. leapchem.com

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation (for Suzuki reactions) or coordination/insertion (for Heck reactions), and reductive elimination.

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The electrophilic this compound reacts with the Pd(0) species, which inserts into the C-Br bond. This step oxidizes palladium from its 0 to +2 oxidation state, forming a square planar Pd(II) complex. The stability and reactivity of this complex are heavily influenced by the ligands coordinated to the palladium center.

Transmetalation (Suzuki-Miyaura Coupling): In a Suzuki coupling, a boronic acid or ester, activated by a base, transfers its organic group to the Pd(II) complex. The base (e.g., K₂CO₃) activates the organoboron compound, forming a more nucleophilic borate (B1201080) species, which facilitates the transfer of the R' group to the palladium center, displacing the halide.

Reductive Elimination: This is the final step where the two organic groups (the nicotinate (B505614) moiety and the newly transferred R' group) on the Pd(II) complex are coupled together, forming the desired product. The palladium is simultaneously reduced back to its Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle.

This catalytic cycle is fundamental to understanding the formation of a wide array of substituted nicotinic acid derivatives from the bromo-precursor.

The choice of ligand is critical in controlling the outcome of palladium-catalyzed reactions. Ligands modulate the steric and electronic properties of the palladium catalyst, impacting its stability, activity, and selectivity. For cross-coupling reactions involving analogs like ethyl 6-bromonicotinate, specific phosphine (B1218219) ligands have been shown to be effective. uni-muenchen.de

Bulky Monophosphine Ligands: Ligands such as XPhos and BrettPhos are frequently employed in Suzuki and Buchwald-Hartwig couplings of bromopyridines. uni-muenchen.degoogle.com Their bulkiness promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step. This steric hindrance also facilitates the final reductive elimination step, accelerating catalyst turnover.

Electron-Rich Ligands: The electron-donating nature of these phosphine ligands increases the electron density on the palladium center, which enhances the rate of oxidative addition into the C-Br bond of the electron-deficient pyridine (B92270) ring.

The precise combination of catalyst and ligand is often determined empirically to optimize the yield and selectivity for a specific transformation. The table below shows representative conditions for Suzuki couplings involving closely related 6-bromonicotinate esters.

| Reactant | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Ethyl 6-bromonicotinate | (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid | xPhos Pd G3 / BrettPhos | K₂CO₃ | tBuOH | uni-muenchen.de |

| Methyl 6-bromonicotinate | (Hetero)aryl boronic acid | Pd₂(dba)₃ / XPhos or Pd(PPh₃)₄ | K₂CO₃ | Toluene or DME | google.com |

Quantum Chemical Studies on Reactivity and Selectivity

Computational chemistry, particularly quantum chemical methods, provides powerful tools for investigating the intricacies of reaction mechanisms at a molecular level.

While specific DFT studies on this compound are not widely published, calculations on analogous bromo-methoxypyridine systems provide significant insight. DFT calculations can be used to model the entire catalytic cycle, determining the geometries and energies of reactants, intermediates, transition states, and products.

For a typical Suzuki reaction, DFT could elucidate:

The energy barrier (activation energy) for the rate-determining step, which is often oxidative addition or reductive elimination.

The relative stability of different isomeric transition states, which dictates selectivity.

The influence of the solvent and ligand on the energy profile of the reaction.

For an isomer like 2-bromo-5-methoxypyridine, the calculated activation free energy (ΔG‡) for a nucleophilic aromatic substitution (SNAr) reaction was found to be 92.41 kJ/mol. This type of data, when compared to other substituted pyridines, helps quantify the electronic impact of substituents like the methoxy (B1213986) group.

Illustrative DFT-Calculated Geometric Parameters for a Bromo-Methoxypyridine Analog

| Parameter | Atom Pair | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-O (ring) | ~1.35 Å |

| Bond Length | O-CH₃ | ~1.43 Å |

| Bond Length | C-N | ~1.34 Å |

Note: Data is illustrative, based on typical values for related structures like 2-bromo-6-methoxypyridine.

Computational models are increasingly used to predict the outcome of reactions. For substituted pyridinium (B92312) ions, the site of nucleophilic addition is governed by a combination of steric, electronic, and chelation effects. chemrxiv.org

In the case of this compound, derivatization can occur at multiple sites. When the pyridine nitrogen is alkylated to form a pyridinium salt, subsequent addition of a nucleophile (e.g., a Grignard reagent) typically occurs at the C4 or C6 position. A predictive model based on experimental data for related bromonicotinates showed that the C5-bromo substituent has a strong electronic directing effect, favoring addition at the C6 position. chemrxiv.org This is attributed to the inductive electron-withdrawing nature of the bromine atom. chemrxiv.org

Analysis of Electronic and Steric Effects on Reaction Outcomes

The reactivity of this compound is a delicate balance of competing electronic and steric influences from its three distinct functional groups.

Electronic Effects: The pyridine ring is inherently electron-deficient. This is amplified by the electron-withdrawing inductive effects of the C6-bromo and C3-tert-butoxycarbonyl groups, making the ring susceptible to nucleophilic attack. Conversely, the C4-methoxy group is a powerful electron-donating group via resonance, which partially counteracts the withdrawing effects and can influence regioselectivity. For instance, the methoxy group deactivates the ring towards certain substitutions compared to a pyridine with a more strongly withdrawing group like nitro.

Steric Effects: The tert-butyl group of the ester is significantly bulky. This steric hindrance can influence the approach of reagents, potentially directing them to less hindered positions on the ring. In nucleophilic additions to related pyridinium salts, the size of the incoming nucleophile was found to dramatically affect the regioselectivity, with larger nucleophiles showing lower selectivity. chemrxiv.org The tert-butyl ester group itself can sterically hinder reactions at the adjacent C4 and C2 positions.

The interplay of these factors determines the ultimate outcome of a given reaction. In nucleophilic additions to activated 5-bromonicotinate esters, the electronic directing effect of the bromine atom towards the C6 position was found to be the dominant factor. chemrxiv.org

Emerging Applications in Biological Probe Chemistry and Molecular Target Identification

Development as a Scaffold for Nuclear Receptor Modulators (e.g., FXR/NR1H4)

The Farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. nih.govnih.gov Its role in various metabolic diseases has made it an attractive target for therapeutic intervention. nih.gov The development of selective FXR modulators is a key area of research, and the unique substitution pattern of tert-Butyl 6-bromo-4-methoxynicotinate makes it an intriguing starting point for the synthesis of novel FXR ligands.

While direct structure-activity relationship (SAR) studies for this compound as an FXR modulator are not yet extensively published, the principles of FXR ligand design provide a roadmap for its potential elaboration. The binding of ligands to FXR is governed by specific interactions with amino acid residues within its ligand-binding pocket. nih.gov The methoxy (B1213986) and bromo substituents on the pyridine (B92270) ring of the title compound, along with the tert-butyl ester, offer distinct chemical handles that can be systematically modified to probe these interactions. For instance, the bromo group can serve as a key site for cross-coupling reactions to introduce larger aromatic or heterocyclic moieties, aiming to enhance binding affinity and selectivity for FXR. The methoxy group's electronic and steric influence can also be explored through demethylation and subsequent derivatization.

Table 1: Potential Modifications of this compound for FXR SAR Studies

| Modification Site | Potential Chemical Transformation | Desired Outcome |

| Bromo Group (C6) | Suzuki, Stille, or Sonogashira coupling | Introduction of diverse substituents to probe hydrophobic and aromatic interactions within the LBP. |

| Methoxy Group (C4) | Ether cleavage followed by alkylation/acylation | Altering hydrogen bonding capacity and steric bulk. |

| tert-Butyl Ester | Hydrolysis to carboxylic acid, amidation | Modulating polarity and introducing new interaction points. |

This table outlines hypothetical modifications based on established medicinal chemistry strategies for nuclear receptor modulators.

FXR modulates gene expression by forming a heterodimer with the Retinoid X Receptor (RXR) and binding to specific DNA sequences known as farnesoid X receptor response elements (FXREs). nih.gov The development of chemical probes from the this compound scaffold could provide valuable tools to study the intricacies of FXR-mediated gene transcription. By attaching reporter tags, such as fluorophores or biotin, to derivatives of this compound that exhibit confirmed FXR binding, researchers can visualize and track the receptor's cellular localization and its recruitment to chromatin. Such probes would be invaluable in high-content screening and imaging assays to identify factors that influence FXR activity.

Application in Investigating Protein-Protein Interaction (PPI) Inhibitors (e.g., YAP/TAZ-TEAD)

The transcriptional coactivators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are key effectors of the Hippo signaling pathway, which plays a crucial role in organ size control and tumorigenesis. nih.govnih.gov The oncogenic activity of YAP/TAZ is mediated through their interaction with the TEA domain (TEAD) family of transcription factors. nih.gov Disrupting the YAP/TAZ-TEAD interaction has emerged as a promising strategy for cancer therapy. nih.gov

The design of small molecule inhibitors that disrupt the extensive protein-protein interface of YAP/TAZ-TEAD is a significant challenge. However, the discovery of a central lipid-binding pocket in TEAD has provided a key vulnerability for allosteric inhibition. Small molecules that occupy this pocket can induce conformational changes in TEAD that prevent its interaction with YAP/TAZ. The this compound scaffold, with its potential for three-dimensional diversification, could be elaborated to fit within this pocket. Design strategies would focus on synthesizing derivatives that mimic the spatial and electronic features of known TEAD lipid pocket binders.

A critical aspect in the design of inhibitors targeting protein-protein interactions is the control of molecular conformation. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is increasingly recognized as an important feature in drug design. nih.govnih.gov By introducing a biaryl linkage at the bromo position of this compound, it is possible to generate atropisomeric compounds. The distinct, non-interconverting atropisomers can exhibit significantly different biological activities and selectivities due to their unique three-dimensional shapes. nih.gov The controlled synthesis and separation of these atropisomers could lead to highly potent and selective YAP/TAZ-TEAD inhibitors. The rotational barrier of the biaryl axis can be tuned by the size and nature of the substituents ortho to the axis, a feature that can be systematically explored starting from the bromo-methoxypyridine core.

Table 2: Key Parameters in Atropisomeric Biaryl Systems

| Parameter | Definition | Implication for Inhibitor Design |

| Rotational Barrier | The energy required to overcome the steric hindrance to rotation around the aryl-aryl bond. | Determines the stability of the individual atropisomers. |

| Dihedral Angle | The angle between the two aromatic rings. | Influences the overall shape of the molecule and its fit within the target's binding site. |

| Atroposelective Synthesis | Synthetic methods that preferentially produce one atropisomer over the other. | Enables the generation of enantiopure compounds for biological evaluation. |

This table highlights important concepts in the study and application of atropisomerism in medicinal chemistry. nih.govnih.gov

Strategies for Integrating Chemical Compound into Biological Systems for Mechanistic Studies

To fully elucidate the mechanism of action of probes derived from this compound, it is essential to integrate them into biological systems. One common strategy involves the incorporation of a "handle" for affinity-based protein profiling or photo-affinity labeling. Current time information in Pasuruan, ID. For example, a derivative could be synthesized with a photoreactive group, such as a diazirine or benzophenone. Upon binding to its target protein and irradiation with UV light, a covalent bond is formed, allowing for the identification of the target and its binding site through mass spectrometry-based proteomics. Another approach is to attach a bio-orthogonal handle, like an alkyne or an azide, which can be used for "click" chemistry to conjugate reporter tags for imaging or pull-down experiments in a cellular context.

Exploration of Molecular Diversity for Pharmacological Target Elucidation

The quest for novel therapeutic agents is intrinsically linked to the exploration of chemical space to identify molecules that can interact with biological targets in a specific and potent manner. The generation of molecular diversity from a common chemical scaffold is a cornerstone of modern medicinal chemistry and chemical biology. In this context, this compound emerges as a valuable, albeit underexplored, building block for the synthesis of diverse compound libraries aimed at the elucidation of pharmacological targets. Its structural features—a substituted pyridine core with strategically placed reactive and modulating groups—offer a versatile platform for chemical elaboration.

The pyridine ring is a prevalent motif in a vast number of FDA-approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions with biological macromolecules. The diverse substitution patterns achievable on the pyridine ring allow for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The utility of pyridine carboxylic acid isomers, such as nicotinic acid, as scaffolds for drug discovery is well-documented, leading to treatments for a wide array of diseases. researchgate.netnih.gov

The key to unlocking the potential of this compound in generating molecular diversity lies in the strategic reactivity of its functional groups. The bromine atom at the 6-position is particularly significant, serving as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in drug discovery for their reliability and broad substrate scope, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govnih.gov Reactions such as the Suzuki-Miyaura coupling (for introducing aryl or heteroaryl groups), the Buchwald-Hartwig amination (for introducing nitrogen-based functionalities), and Sonogashira coupling (for introducing alkynes) can be employed to systematically modify the scaffold. nih.govnih.gov

The methoxy group at the 4-position and the tert-butyl ester at the 3-position also play crucial roles. The methoxy group can modulate the electronic properties of the pyridine ring and can potentially be a site for demethylation to reveal a hydroxyl group, offering another point for derivatization or a key interaction point with a biological target. The tert-butyl ester serves as a protecting group for the carboxylic acid. Its stability to a range of reaction conditions allows for the selective modification at the 6-position, while its subsequent hydrolysis under acidic conditions can unmask the carboxylic acid. This functional group can then be used for amide bond formation, further expanding the molecular diversity of the library.

The systematic application of these synthetic strategies to the this compound core can generate a library of compounds with diverse substituents at the 6-position. This diversity is critical for probing the often-complex binding pockets of pharmacological targets. By varying the size, shape, and electronic properties of the substituents, researchers can map the structure-activity relationships (SAR) for a given biological target.

The resulting library of diverse molecules can then be screened against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), or enzymes, to identify initial hits. This approach is central to fragment-based drug discovery (FBDD), where small, simple molecules are screened for weak binding to a target, and then optimized to produce high-affinity ligands. researchgate.netnih.govbiocompare.com While this compound itself is larger than a typical fragment, the principle of using a core scaffold to build a library of related compounds to probe a biological target is a shared concept.

The table below illustrates the potential for generating molecular diversity from this compound using various synthetic reactions. The "R" group represents the novel substituent introduced in the reaction.

| Reaction Type | Reactant | Resulting "R" Group at 6-position | Potential for Pharmacological Probing |

| Suzuki-Miyaura Coupling | Arylboronic acid | Phenyl, substituted phenyls, heteroaryls | Exploration of aromatic binding pockets |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | -NHR', -NR'R" | Introduction of hydrogen bond donors/acceptors |

| Sonogashira Coupling | Terminal Alkyne | -C≡C-R' | Rigid linkers to probe deeper pockets |

| Stille Coupling | Organostannane | Various alkyl, aryl groups | Alternative C-C bond formation |

| Heck Coupling | Alkene | -CH=CH-R' | Introduction of unsaturated linkers |

By systematically synthesizing and screening a library of derivatives, researchers can identify novel chemotypes for known targets or uncover new biological activities for previously "undruggable" targets. The elucidation of the pharmacological targets of these novel molecules can be achieved through a variety of techniques, including affinity chromatography, activity-based protein profiling, and computational approaches.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Insights

The synthesis of tert-Butyl 6-bromo-4-methoxynicotinate leverages established methodologies for pyridine (B92270) functionalization. The presence of the bromine atom at the 6-position is particularly significant, making it a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating C-C and C-N bonds, which are crucial for building the complex molecules often found in pharmaceuticals. researchgate.net The reactivity of the bromo-substituent allows for well-established transformations such as the Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, and the Buchwald-Hartwig amination to form carbon-nitrogen bonds. nih.gov The tert-butyl ester and methoxy (B1213986) groups, while influencing the electronic properties of the pyridine ring, are generally stable under these coupling conditions, making the compound a robust synthetic intermediate.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

Despite the utility of standard cross-coupling reactions, several reaction pathways for this compound remain underexplored. A primary challenge in pyridine chemistry is achieving high regioselectivity, especially when functionalizing C-H bonds directly. nih.gov While the bromine atom directs reactivity to the 6-position, developing methods to functionalize the other positions of this specific molecule without relying on pre-installed handles presents a significant hurdle.

Future research could focus on:

Direct C-H Functionalization: Exploring conditions for the direct arylation or amination of the C-H bonds on the pyridine ring, which would offer a more atom-economical synthetic route compared to traditional cross-coupling with a pre-halogenated substrate. nih.gov

Selective Demethylation/Substitution: Investigating selective reactions at the 4-methoxy position. While stable, this group could potentially be converted to a hydroxyl group, opening up another site for derivatization.

Reactions involving the Ester: While the tert-butyl ester is primarily a protecting group, its direct conversion to other functional groups like amides or its participation in cyclization reactions could lead to novel molecular scaffolds.

The development of synthetic methods that are tolerant of the existing functional groups while enabling new bond formations remains a key challenge. nih.gov

Opportunities for Novel Catalyst and Reagent Development

The success of reactions involving this compound is heavily dependent on the catalyst system employed. researchgate.net While palladium-based catalysts are the current standard, there are significant opportunities for innovation.

Key areas for future catalyst development include:

Advanced Palladium Catalysts: Designing new phosphine (B1218219) ligands that can improve reaction efficiency, broaden the substrate scope, and allow for lower catalyst loadings and milder reaction conditions is an ongoing area of research. nih.govacs.org The use of preformed palladium catalysts has already shown promise in improving the outcomes of cross-coupling reactions. acs.org

Alternative Metal Catalysts: Investigating the use of more abundant and less expensive metals like nickel, copper, or iron for cross-coupling reactions could provide more sustainable and economical synthetic routes.

Photoredox Catalysis: The application of light-mediated reactions could open up novel reaction pathways for the functionalization of the pyridine ring under exceptionally mild conditions, potentially offering new selectivities not achievable with traditional thermal methods.

Furthermore, the design of new reagents for functionalization, such as novel boronic acids or amine coupling partners specifically tailored for this scaffold, could accelerate the discovery of new chemical entities. nih.gov

Interdisciplinary Perspectives and Future Trajectories in Chemical Biology

The nicotinic acid framework is a well-known pharmacophore, and its derivatives are of significant interest in drug discovery. frontiersin.org The unique substitution pattern of this compound makes it an attractive starting point for creating libraries of compounds for biological screening. The tert-butyl group can influence the solubility and metabolic stability of a potential drug molecule, while the methoxy group can be crucial for binding to biological targets. rsc.org

Future interdisciplinary research could involve:

Medicinal Chemistry: Using this compound as a key building block for the synthesis of inhibitors for various enzymes, such as kinases, which are important targets in oncology. researchgate.net The bromo-substituent can be replaced with complex amines or other heterocycles common in kinase inhibitors. nih.gov

Chemical Probes: Developing fluorescently tagged or biotinylated derivatives of this scaffold to be used as chemical probes for studying biological pathways. The alkyne group, which can be introduced via Sonogashira coupling at the bromine position, is particularly useful for "click chemistry" applications. researchgate.netchemscene.com

Biocatalysis: Exploring enzymatic transformations of the nicotinic acid core could lead to highly selective and environmentally friendly synthetic methods. frontiersin.org For instance, enzymes could be used for stereoselective modifications or for transformations that are difficult to achieve with traditional chemical methods.

The convergence of advanced synthetic chemistry with chemical biology holds the key to unlocking the full potential of versatile building blocks like this compound, paving the way for the development of new therapeutics and research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.